molecular formula C2H9N3 B14650720 1,1,2-Ethanetriamine CAS No. 44170-50-5

1,1,2-Ethanetriamine

Cat. No.: B14650720
CAS No.: 44170-50-5
M. Wt: 75.11 g/mol
InChI Key: PJMICNUGBHGMKQ-UHFFFAOYSA-N
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Description

1,1,2-Ethanetriamine (hypothetical structure: H2N–C(CH2NH2)–CH2NH2) is a branched triamine derivative of ethane, featuring three amine groups at positions 1, 1, and 2. These compounds share functional similarities, including high reactivity due to multiple amine groups, making them valuable in industrial applications like epoxy curing, corrosion inhibition, and chelation .

Properties

CAS No.

44170-50-5

Molecular Formula

C2H9N3

Molecular Weight

75.11 g/mol

IUPAC Name

ethane-1,1,2-triamine

InChI

InChI=1S/C2H9N3/c3-1-2(4)5/h2H,1,3-5H2

InChI Key

PJMICNUGBHGMKQ-UHFFFAOYSA-N

Canonical SMILES

C(C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Ethanetriamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. Another method includes the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of nitriles or imines. The reaction conditions often include high pressure and temperature, along with the use of catalysts such as nickel or cobalt .

Chemical Reactions Analysis

1,1,2-Ethanetriamine undergoes various types of chemical reactions, including:

Oxidation:

Reduction:

Substitution:

Major Products:

Mechanism of Action

The mechanism of action of 1,1,2-Ethanetriamine involves its interaction with various molecular targets. Its triamine structure allows it to form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes. The pathways involved often include coordination with metal centers and subsequent modulation of enzymatic functions .

Comparison with Similar Compounds

Diethylenetriamine (DETA)

  • Structure : Linear triamine with the formula H2N–CH2CH2–NH–CH2CH2–NH2.
  • Applications :
    • Epoxy curing agents (e.g., Huntsman’s DEH 20) .
    • Corrosion inhibitors in lubricants and fuels .
    • Chelating agents for heavy metal sequestration .
  • Safety : Requires handling precautions due to skin/eye irritation risks; first-aid measures include immediate flushing with water .

Triethylenetetramine (TETA)

  • Structure: A mixture of linear, branched, and cyclic isomers, including N,N′-bis-(2-aminoethyl)-1,2-ethanediamine (CAS 112-24-3) and tris-(2-aminoethyl)amine (CAS 4097-89-6) .
  • Applications :
    • Advanced epoxy resins for aerospace and automotive coatings .
    • Additives in asphalt and drainage aids .
  • Differentiation from DETA : Higher molecular weight and boiling point due to additional amine groups, enhancing thermal stability in high-performance applications .

Aminoethylpiperazine (AEP)

  • Structure : Combines ethyleneamine and piperazine moieties (CAS 6531-38-0) .
  • Applications :
    • Intermediate in pharmaceutical synthesis.
    • Specialty polymer production .
  • Unique Feature : Cyclic structure improves resistance to oxidation compared to linear amines like DETA .

Structural and Functional Comparison Table

Compound CAS Number Molecular Formula Key Applications Notable Properties
1,1,2-Ethanetriamine* Not Available C2H9N3 Hypothetical: Epoxy curing, chelation Branched structure enhances steric effects
Diethylenetriamine (DETA) 111-40-0 C4H13N3 Epoxy resins, corrosion inhibitors Linear triamine; high solubility in water
Triethylenetetramine (TETA) 112-24-3 C6H18N4 Aerospace coatings, asphalt additives Mixture of isomers; higher thermal stability
Aminoethylpiperazine (AEP) 6531-38-0 C4H12N4 Pharmaceuticals, polymers Cyclic structure; oxidation-resistant

Research Findings and Limitations

  • Toxicity Data: While the provided evidence lacks toxicity profiles for this compound, DETA and TETA are known to require careful handling to avoid respiratory or dermal irritation .
  • Physical Properties : Evidence gaps exist for boiling points, densities, and solubility of this compound. Analogous compounds like DETA have water solubility >4,400 mg/L, suggesting polar amine groups dominate solubility .
  • Environmental Impact : Ethyleneamines are biodegradable under aerobic conditions, but their environmental persistence depends on pH and temperature .

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